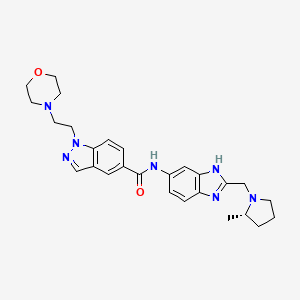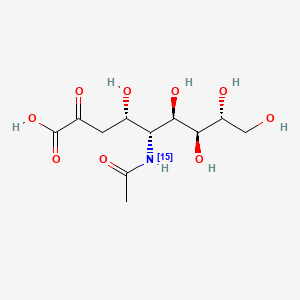
Eleven-Nineteen-Leukemia Protein IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eleven-Nineteen-Leukemia Protein IN-1 is a small molecule inhibitor that targets the YEATS domain of the Eleven-Nineteen-Leukemia protein. This compound has shown significant potential in the treatment of acute myeloid leukemia by disrupting the interaction between the Eleven-Nineteen-Leukemia protein and acylated histones, thereby inhibiting the proliferation of leukemia cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of an amide core, followed by the attachment of aromatic moieties at specific positions to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product .
化学反応の分析
Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-1 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact with specific amino acid residues in the YEATS domain, leading to the displacement of the Eleven-Nineteen-Leukemia protein from chromatin .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-(dimethylamino)pyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and various aromatic acids. The reactions are typically carried out under reflux conditions to ensure complete conversion .
Major Products: The major product of these reactions is the this compound compound itself, which is characterized by its high binding affinity to the YEATS domain and its ability to inhibit the proliferation of leukemia cells .
科学的研究の応用
Eleven-Nineteen-Leukemia Protein IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the interactions between proteins and acylated histones. In biology, it helps elucidate the role of the Eleven-Nineteen-Leukemia protein in gene regulation and chromatin remodeling. In medicine, it is being investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers .
作用機序
The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-1 involves its binding to the YEATS domain of the Eleven-Nineteen-Leukemia protein. This interaction disrupts the protein’s ability to bind to acylated histones, leading to the suppression of key oncogenic gene expression programs. The compound effectively blocks the proliferation of leukemia cells by impairing transcription elongation and inducing differentiation .
類似化合物との比較
特性
分子式 |
C27H33N7O2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1-(2-morpholin-4-ylethyl)indazole-5-carboxamide |
InChI |
InChI=1S/C27H33N7O2/c1-19-3-2-8-33(19)18-26-30-23-6-5-22(16-24(23)31-26)29-27(35)20-4-7-25-21(15-20)17-28-34(25)10-9-32-11-13-36-14-12-32/h4-7,15-17,19H,2-3,8-14,18H2,1H3,(H,29,35)(H,30,31)/t19-/m0/s1 |
InChIキー |
MVKGWIMIIHYNGU-IBGZPJMESA-N |
異性体SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |
正規SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)



![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)





![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
